molecular formula C10H16 B1205761 alpha-Fenchene CAS No. 471-84-1

alpha-Fenchene

Cat. No.: B1205761
CAS No.: 471-84-1
M. Wt: 136.23 g/mol
InChI Key: XCPQUQHBVVXMRQ-UHFFFAOYSA-N
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Description

alpha-Fenchene (CAS 471-84-1) is a bicyclic monoterpene hydrocarbon with the molecular formula C10H16 and a molecular weight of 136.23 g/mol . This compound occurs naturally in the essential oils of a diverse range of plants, including caraway (Carum carvi), common juniper (Juniperus communis), common lilac (Syringa vulgaris), and various mint species . It is characterized by a camphoraceous odor and has a reported boiling point of 158.6°C and a flash point of 34.9°C . In scientific research, this compound serves as a valuable starting material in organic synthesis and is investigated for its diverse biological activities. Studies suggest it possesses significant antimicrobial properties against various bacterial strains and exhibits insecticidal potential, making it a compound of interest for developing natural preservatives and pest control agents . Its unique bicyclic [2.2.1] heptane structure also makes it a versatile precursor for synthesizing other organic compounds, such as fenchone via oxidation or fenchyl alcohol through reduction . Furthermore, preliminary research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines and demonstrates potential anti-inflammatory activity by modulating the production of pro-inflammatory cytokines . Applications: • Chemical Synthesis: A key starting material for the synthesis and derivation of other terpenoid compounds . • Biological Research: Used in studies of antimicrobial, insecticidal, and cytotoxic activities . • Fragrance & Flavor Research: Employed as an analytical reference standard due to its occurrence in natural extracts and distinctive aroma . Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPQUQHBVVXMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1C(=C)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861972
Record name 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-84-1, 7378-37-2
Record name α-Fenchene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Fenchene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Fenchene can be synthesized through the isomerization of alpha-pinene. This process involves the rearrangement of alpha-pinene in the presence of a catalyst, such as titanium oxide hydrate, under heat. The reaction typically occurs in two steps: refluxing alpha-pinene until its content in the reaction mixture is reduced to about 3% by weight, followed by a secondary reaction at a temperature below 160°C to complete the isomerization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of zeolite catalysts to facilitate the isomerization process. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of zeolite catalysts also helps in achieving high selectivity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Alpha-Fenchene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Alpha-Fenchene serves as a crucial starting material in the synthesis of various organic compounds. Its unique bicyclic structure allows it to undergo multiple chemical reactions, making it versatile for producing other chemicals.

Chemical Reactions

  • Oxidation : Converts this compound into fenchone, a ketone derivative.
  • Reduction : Produces fenchyl alcohol.
  • Substitution : Engages in reactions with halogens and other electrophiles.

Biological Research

Research has indicated that this compound possesses potential antimicrobial and insecticidal properties. Studies have explored its efficacy against various microbial strains and its role in pest control.

Case Study: Antimicrobial Properties

A study demonstrated that this compound exhibited significant antimicrobial activity against specific bacterial strains, suggesting its potential use in developing natural preservatives or therapeutic agents .

Medicinal Applications

Ongoing research is investigating the therapeutic effects of this compound, particularly its anti-inflammatory and analgesic properties. Preliminary findings indicate that it may inhibit the production of pro-inflammatory cytokines, thus modulating immune responses.

Case Study: Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammation markers in cell cultures, indicating its potential as a natural anti-inflammatory agent .

Industrial Uses

This compound is widely utilized in the fragrance and flavor industries due to its aromatic properties. It is incorporated into perfumes, cosmetics, and food flavorings.

Environmental Research

This compound's emissions are studied in environmental contexts, particularly concerning biogenic volatile organic compounds (BVOCs). It has been noted for its light-independent emission behavior throughout the year .

Mechanism of Action

The mechanism of action of alpha-Fenchene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, this compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

  • Alpha-Pinene
  • Beta-Pinene
  • Camphene
  • Myrcene
  • Borneol

Comparison

Alpha-Fenchene is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to alpha-pinene and beta-pinene, this compound has a different reactivity profile, making it suitable for specific applications in fragrance and flavor industries. Camphene and myrcene, while also monoterpenes, have different structural features and reactivity, leading to varied applications. Borneol, an alcohol derivative, differs significantly in its chemical behavior and uses .

Biological Activity

Alpha-fenchene, a cyclic monoterpene, is found in various essential oils and has garnered attention for its diverse biological activities. This article reviews the current literature on the biological activity of this compound, summarizing its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Profile

This compound is a bicyclic monoterpene with the molecular formula C10H16C_{10}H_{16}. It is structurally related to other monoterpenes such as camphene and alpha-pinene, sharing similar properties. The retention index (RI) of this compound on non-polar columns is approximately 947, indicating its volatility and presence in essential oils derived from various plant sources .

Biological Activities

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies evaluating essential oils rich in this compound, it was found to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, essential oils containing this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with varying degrees of sensitivity .

MicroorganismSensitivity LevelDiameter of Inhibition Zone (mm)
Staphylococcus aureusHighly sensitive47
Pseudomonas aeruginosaModerately sensitive28
Escherichia coliWeakly sensitive20

2. Antioxidant Activity

Research indicates that this compound exhibits antioxidant activity, which is critical in preventing oxidative stress-related diseases. The DPPH radical scavenging assay has been employed to evaluate its efficacy, showing promising results in comparison to standard antioxidants .

3. Cytotoxic Effects

This compound has been studied for its cytotoxic effects against various cancer cell lines. Notably, it has shown potential in inhibiting tumor growth in vitro and in vivo. One study reported that doses of 25 mg/kg and 50 mg/kg significantly reduced tumor size in Sarcoma 180-bearing mice, suggesting its role as an antitumoral agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of gene expression and signaling pathways related to immune response enhancement. For example, oral administration of this compound was shown to promote phagocytosis and increase natural killer (NK) cell activity in mice, indicating its potential as an immunomodulatory agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving BALB/c mice demonstrated that oral administration of this compound led to enhanced immune responses against WEHI-3 leukemia cells. The findings indicated that this compound could potentially serve as a complementary treatment in cancer therapies .
  • Case Study 2 : In another investigation focusing on pain management, this compound exhibited significant antinociceptive effects in models of acute pain, suggesting its utility in pain relief applications .

Future Research Directions

Despite the promising biological activities associated with this compound, further research is necessary to fully understand its pharmacological profile. Key areas for future investigation include:

  • Toxicological Studies : Comprehensive assessments to determine the safety profile and potential toxicity thresholds for therapeutic use.
  • Mechanistic Studies : Detailed exploration of molecular pathways affected by this compound to clarify its role in cancer therapy and immune modulation.
  • Formulation Development : Investigating formulations that enhance the bioavailability and efficacy of this compound for clinical applications.

Q & A

Q. Reproducibility Tips :

  • Document reaction parameters (e.g., molar ratios, solvent purity) in the Experimental section, adhering to journal guidelines for procedural transparency .
  • Provide raw spectral data (NMR, GC-MS) in supplementary materials to validate purity .

How should researchers characterize this compound’s structural and spectroscopic properties to resolve ambiguities in literature data?

Basic Research Question
Use a multi-technique approach :

  • NMR Spectroscopy : Compare <sup>13</sup>C and <sup>1</sup>H shifts with reference databases (e.g., δ 1.68 ppm for methyl groups in CDCl₃) .
  • GC-MS : Confirm molecular ion peaks at m/z 136 and fragmentation patterns .
  • IR Spectroscopy : Identify olefinic C-H stretches (~3080 cm⁻¹) and skeletal vibrations .

Advanced Research Question

  • Atmospheric studies : Couple gas chromatography with mass spectrometry (GC-MS) to analyze oxidation products in smog chamber experiments .
  • Biological assays : Use in vitro models (e.g., human cell lines) to assess cytotoxicity, ensuring ethical compliance (e.g., IRB approval) .
  • Data integration : Apply scoping review methodologies to synthesize findings across fields .

What frameworks (e.g., FINER criteria) should guide hypothesis formulation for this compound’s understudied applications?

Advanced Research Question
Evaluate hypotheses using the FINER framework :

  • Feasible : Ensure access to specialized equipment (e.g., chiral columns for enantiomer separation) .
  • Novel : Prioritize gaps, such as this compound’s role in terpene synthases .
  • Ethical : Avoid hazardous protocols without proper waste management .

How can researchers optimize reaction conditions to maximize this compound yield in green chemistry applications?

Advanced Research Question

  • DoE (Design of Experiments) : Vary catalysts (e.g., ionic liquids), solvents (e.g., supercritical CO₂), and reaction times .
  • Sustainability metrics : Calculate E-factors to compare waste generation across methods .
  • In-line analytics : Use FTIR probes for real-time monitoring of reaction progress .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Fenchene
Reactant of Route 2
alpha-Fenchene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.